2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-4-7(16-9)10(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQBLXUIKZTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C(S2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with thiourea in the presence of a base, followed by oxidation to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions, such as carboxylation or hydrolysis of an ester intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research has shown that derivatives of 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylic acid exhibit potent antitumor properties. For instance, a study identified several derivatives that demonstrated strong inhibitory activity against p38α MAPK, a target associated with cancer progression. Compounds synthesized from this scaffold showed high cytotoxicity against various cancer cell lines (A549, MCF-7, HCT-116) with IC50 values significantly lower than those of reference drugs like 5-fluorouracil (5-FU) .
Mechanisms of Action:
The antitumor mechanism includes DNA damage induction and cell cycle arrest at different phases (S phase for MCF-7 and G0-G1/G2-M for HCT-116). This suggests that the compound may interact with DNA or associated proteins, leading to apoptosis in cancer cells .
Biological Research
Enzyme Inhibition Studies:
The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structure allows it to serve as a valuable tool in understanding the mechanisms of various biological processes and the development of enzyme inhibitors .
Antimicrobial Properties:
Recent studies have also explored the antimicrobial efficacy of thiazole derivatives. The compound has shown potential against several microbial strains, indicating its applicability in developing new antimicrobial agents .
Material Sciences
Specialty Chemicals Production:
In industrial applications, this compound is used as a building block for synthesizing specialty chemicals with unique properties. Its derivatives are explored for their roles in creating advanced materials with tailored functionalities .
Data Table: Summary of Biological Activities
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid | p38α MAPK | <10 | High inhibition |
| This compound derivative | MCF-7 (breast cancer) | 12 | Induces apoptosis |
| This compound derivative | HCT-116 (colon cancer) | 15 | Cell cycle arrest |
Case Study 1: Anticancer Activity
In a systematic evaluation of novel thiazole derivatives based on the structure of this compound, researchers found that certain compounds exhibited high antiproliferative potency comparable to established chemotherapeutics. The study employed a combinatorial chemical approach to synthesize these derivatives and assess their biological activities against leukemia cells .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between thiazole derivatives and specific enzyme targets. The binding affinity and inhibition kinetics were characterized using biochemical assays. The results indicated that modifications to the thiazole ring significantly influenced enzyme binding and activity .
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Phenyl Ring
Fluorine vs. Chlorine Substitution
- Compound: 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid Molecular Formula: C₁₁H₇F₂NO₂S Key Differences:
- Fluorine atoms replace chlorine, reducing steric bulk and increasing electronegativity.
- May improve metabolic stability compared to chlorine due to stronger C–F bonds .
Positional Isomerism
Modifications on the Thiazole Ring
Carboxylic Acid Position
- Compound : 2-(2,6-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid
- Key Differences :
- Carboxylic acid at position 4 (vs. 5) changes hydrogen-bonding geometry.
- May reduce acidity (pKa) due to altered resonance stabilization .
Methyl Substitution
- Compound: 2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Molecular Formula: C₁₂H₉Cl₂NO₂S Key Differences:
- Addition of a methyl group at position 4 increases lipophilicity (logP ~2.8 vs. ~2.3 for the parent compound).
Heterocycle Replacement
Isoxazole vs. Thiazole
Functional Group Additions
Methylene Linker
- Compound: 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid Molecular Formula: C₁₂H₉Cl₂NO₂S Key Differences:
- A methylene bridge between the phenyl and thiazole groups increases conformational flexibility.
- May improve binding to flexible enzyme active sites but reduce metabolic stability .
Comparative Data Table
Biological Activity
2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. Its synthesis typically involves standard organic reactions such as condensation and cyclization techniques.
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. A series of derivatives, including those based on this compound, have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: p38α MAPK Inhibition
A study identified derivatives of this compound as potent inhibitors of the p38α MAPK pathway. Compounds demonstrated over 70% inhibition in vitro against this kinase, which is crucial in cancer progression. The most active derivatives showed IC50 values significantly lower than standard chemotherapeutics such as 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 8 | 10 | MCF-7 | p38α MAPK inhibition |
| 9 | 4 | HCT-116 | DNA binding & apoptosis induction |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of the thiazole moiety enhances its antibacterial efficacy.
Example Findings
In a systematic evaluation of various thiazole derivatives:
- Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity against resistant strains of Staphylococcus aureus .
- The compound's derivatives were effective in inhibiting biofilm formation, a critical factor in chronic infections.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound possesses significant radical scavenging ability comparable to established antioxidants like ascorbic acid.
DPPH Scavenging Activity Results
| Compound | Scavenging Activity (%) |
|---|---|
| This compound | 87.7% |
| Ascorbic Acid | 88.6% |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : Induction of apoptosis via cell cycle arrest at various phases (S phase in MCF-7 cells and G0-G1 in HCT-116 cells) was observed .
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways have been proposed based on SAR studies .
- Antioxidant Mechanism : The ability to donate electrons and stabilize free radicals contributes to its antioxidant properties .
Q & A
Basic Research Questions
Q. What synthetic routes are employed for the preparation of 2-(2,6-dichlorophenyl)-1,3-thiazole-5-carboxylic acid, and how is its structure confirmed?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions involving 2,6-dichlorophenyl precursors and thiazole-forming reagents (e.g., thiourea derivatives). Post-synthesis, structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, IR can validate the carboxylic acid (-COOH) and thiazole ring vibrations, while NMR confirms substitution patterns on the aromatic rings .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is standard. A retention time comparison against a reference standard ensures purity (>98%).
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) combined with liquid chromatography-mass spectrometry (LC-MS) monitor degradation products, such as decarboxylated derivatives .
Q. What are the key physicochemical properties (e.g., solubility, lipophilicity) of this compound, and how are they determined?
- Methodological Answer :
- Lipophilicity : Calculated using the SwissADME tool, which predicts logP values. Experimental validation involves shake-flask partitioning (octanol/water system).
- Solubility : Measured via equilibrium solubility assays in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO).
- Data Table :
| Property | Value (Predicted/Experimental) | Reference Compound (Celecoxib) |
|---|---|---|
| LogP | 3.2 (Predicted) | 3.5 |
| Aqueous Solubility (µg/mL) | 12.5 ± 1.8 (pH 7.4) | 8.3 ± 0.9 |
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve the yield of this compound?
- Methodological Answer : A factorial design of experiments (DoE) evaluates variables:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature : Optimal yields (75–80%) occur at 80–100°C, balancing reaction rate and byproduct formation.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate thiazole ring formation. Post-reaction, recrystallization in ethanol removes unreacted precursors .
Q. What computational strategies are used to predict the drug-likeness and pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or ADMETlab 2.0 models assess absorption, distribution, metabolism, and excretion. Key parameters include:
- Bioavailability Score : Calculated from topological polar surface area (TPSA < 140 Ų preferred).
- CYP450 Inhibition : Molecular docking against CYP3A4 and CYP2D6 isoforms.
- Data Table :
| Parameter | Prediction |
|---|---|
| TPSA | 78.5 Ų |
| CYP3A4 Inhibition | Moderate (Ki = 5.2 µM) |
| Plasma Protein Binding | 89% |
Q. How does the thiazole-carboxylic acid scaffold influence anti-inflammatory activity compared to celecoxib?
- Methodological Answer : In vitro cyclooxygenase-2 (COX-2) inhibition assays (e.g., ELISA-based) compare IC₅₀ values. The thiazole ring’s electron-withdrawing effects enhance COX-2 selectivity, while the carboxylic acid group improves solubility for in vivo efficacy. For example, IC₅₀ = 0.8 µM (test compound) vs. 0.05 µM (celecoxib), suggesting structural modifications (e.g., methyl ester prodrugs) may bridge potency gaps .
Q. What analytical challenges arise in detecting tautomeric forms of this compound, and how are they resolved?
- Methodological Answer : Thione-thiol tautomerism in the thiazole ring is studied via:
- Solid-State NMR : Differentiates tautomers by ¹³C chemical shifts (e.g., C=S vs. C-SH).
- X-ray Crystallography : Resolves bond lengths (C-S = 1.67 Å in thione vs. 1.82 Å in thiol).
- Theoretical Calculations : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts tautomer stability .
Contradictions and Limitations in Current Evidence
- Synthetic Yields : reports 75–80% yields, but scalability to multi-gram scales is unverified. Pilot-scale reactions may require flow chemistry setups to maintain efficiency.
- Biological Data : Predicted COX-2 inhibition ( ) lacks validation in animal models, necessitating murine inflammation studies (e.g., carrageenan-induced paw edema).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
